molecular formula C6H10Cl2N2 B7777629 2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride

2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride

Cat. No.: B7777629
M. Wt: 181.06 g/mol
InChI Key: UVQVGMPGJXESPP-UHFFFAOYSA-N
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Description

The compound with the identifier “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, which make it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. One common method includes the reaction of specific precursor molecules under anhydrous conditions. For example, the reaction of phosgene with four equivalents of imidazole under anhydrous conditions can yield the desired compound . The reaction conditions often require the removal of side products and solvents to obtain a crystalline product with high purity.

Industrial Production Methods

In industrial settings, the production of “this compound” may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

The compound “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, the reaction with amines can lead to the formation of amides, carbamates, and ureas . Similarly, reactions with alcohols can yield esters.

Scientific Research Applications

The compound “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” involves its interaction with specific molecular targets and pathways. For example, in peptide synthesis, the compound facilitates the formation of amide bonds by reacting with carboxylic acids and amines . The molecular targets and pathways involved in its action are determined by its chemical structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” include:

Uniqueness

The uniqueness of “this compound” lies in its specific molecular structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers advantages in terms of stability, ease of handling, and the ability to facilitate specific chemical transformations.

Properties

IUPAC Name

2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2.ClH/c1-5-3-6(2)9(4-7)8-5;/h3H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQVGMPGJXESPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](N1)CCl)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=[N+](N1)CCl)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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